4-Azabicyclo[4.1.0]-heptan-1-ylmethanol
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Overview
Description
4-Azabicyclo[410]-heptan-1-ylmethanol is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free methodology has been developed for this purpose, which involves oxidative cyclopropanation under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Azabicyclo[4.1.0]-heptan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bridgehead carbon atoms.
Cycloaddition: The compound can participate in [4+2] cycloaddition reactions with heterodienophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and molecular oxygen.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Cycloaddition: Catalysts such as rhodium complexes can facilitate these reactions.
Major Products Formed
Oxidation: Azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: Various substituted azabicyclo[4.1.0]heptanes.
Cycloaddition: Dihydro-1H-azepines.
Scientific Research Applications
4-Azabicyclo[4.1.0]-heptan-1-ylmethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing neurological and psychiatric processes . The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of their ring systems.
Bicyclo[4.1.0]heptenes: These compounds are structurally related but lack the nitrogen atom present in 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol.
Uniqueness
This compound is unique due to its specific bicyclic structure that includes a nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptan-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-1-2-8-4-6(7)3-7/h6,8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZNBYHODARQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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